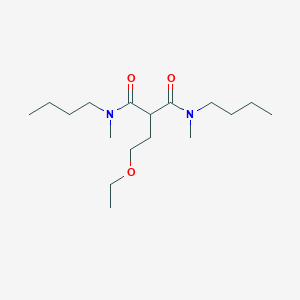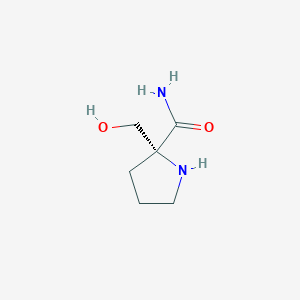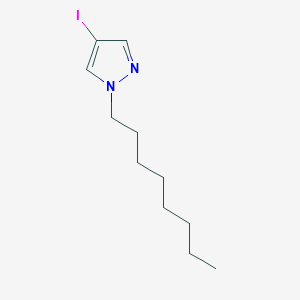![molecular formula C9H12N2O2 B8595181 6-[(dimethylamino)methyl]pyridine-2-carboxylic acid](/img/structure/B8595181.png)
6-[(dimethylamino)methyl]pyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(dimethylamino)methyl]pyridine-2-carboxylic acid is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a dimethylamino group attached to a methyl group, which is further connected to the pyridine ring at the 6th position The carboxylic acid group is located at the 2nd position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(dimethylamino)methyl]pyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the alkylation of 2-pyridinecarboxylic acid with dimethylamine in the presence of a suitable base. The reaction typically proceeds under mild conditions, with the use of solvents such as ethanol or methanol. The reaction can be represented as follows:
2-Pyridinecarboxylic acid+Dimethylamine→6-[(Dimethylamino)methyl]-2-pyridinecarboxylic acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as increased safety, shorter reaction times, and reduced waste. The use of catalysts, such as Raney nickel, can further enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
6-[(dimethylamino)methyl]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
6-[(dimethylamino)methyl]pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-[(dimethylamino)methyl]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules. The carboxylic acid group can form ionic bonds with positively charged sites on proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Dimethylaminopyridine (DMAP): A derivative of pyridine with similar structural features but different functional groups.
2-Methylpyridine: Another pyridine derivative with a methyl group at the 2nd position.
Uniqueness
6-[(dimethylamino)methyl]pyridine-2-carboxylic acid is unique due to the presence of both the dimethylamino group and the carboxylic acid group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H12N2O2 |
|---|---|
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
6-[(dimethylamino)methyl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H12N2O2/c1-11(2)6-7-4-3-5-8(10-7)9(12)13/h3-5H,6H2,1-2H3,(H,12,13) |
Clave InChI |
AIZDPBCJXOZVBK-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1=NC(=CC=C1)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 3-oxo-3-{[3-(trifluoromethyl)phenyl]amino}propanoate](/img/structure/B8595114.png)

![2-[(2,5-dichloro-6-oxopyrimidin-1-yl)methyl]benzonitrile](/img/structure/B8595131.png)
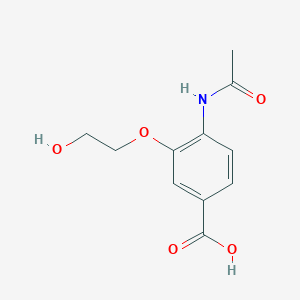
![N-(4-Bromo-3-methylisoxazol-5-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B8595143.png)
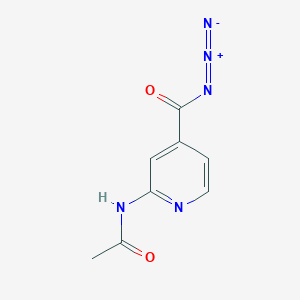
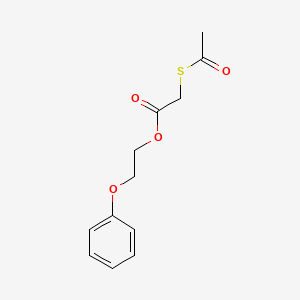
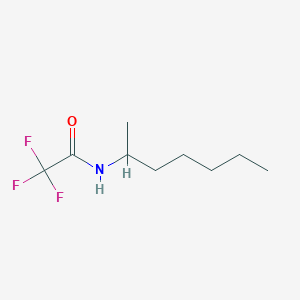
![Dimethyl {[benzyl(hydroxy)amino]methyl}phosphonate](/img/structure/B8595168.png)
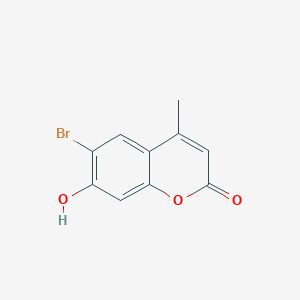
![Pyrrolidino[1,2-e]-4H-1,3,5-dithiazine, 2,4-dimethyl](/img/structure/B8595188.png)
